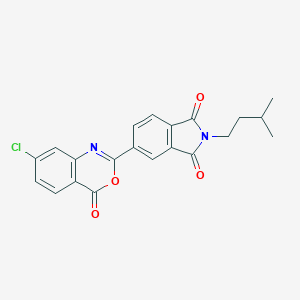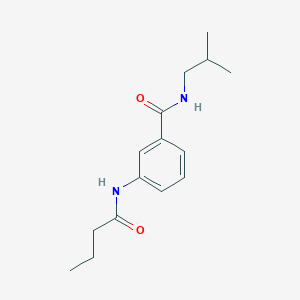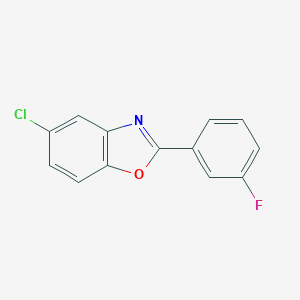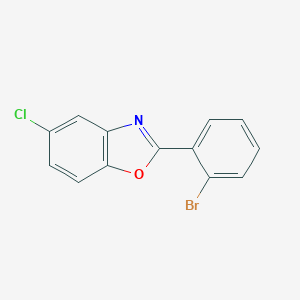
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione” is a complex organic compound that features a benzoxazinone and isoindole-dione moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazinone Moiety: This could involve the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a chloro-substituted carboxylic acid.
Formation of the Isoindole-Dione Moiety: This might involve the reaction of a phthalic anhydride derivative with an appropriate amine.
Coupling of the Two Moieties: The final step could involve coupling the benzoxazinone and isoindole-dione moieties under specific conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the isoindole-dione moiety.
Reduction: Reduction reactions could occur at the benzoxazinone moiety, potentially converting the oxo group to a hydroxyl group.
Substitution: The chloro group on the benzoxazinone moiety could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be employed.
Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of “5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione: is similar to other benzoxazinone and isoindole-dione derivatives.
Benzoxazinone Derivatives: Compounds like 7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl derivatives.
Isoindole-Dione Derivatives: Compounds like phthalimide derivatives.
Uniqueness
The uniqueness of “this compound” lies in its combined structural features, which might confer unique biological activities or chemical properties not found in other similar compounds.
属性
分子式 |
C21H17ClN2O4 |
|---|---|
分子量 |
396.8 g/mol |
IUPAC 名称 |
5-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H17ClN2O4/c1-11(2)7-8-24-19(25)14-5-3-12(9-16(14)20(24)26)18-23-17-10-13(22)4-6-15(17)21(27)28-18/h3-6,9-11H,7-8H2,1-2H3 |
InChI 键 |
AMSMZNGNWIMVIE-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=CC(=C4)Cl)C(=O)O3 |
规范 SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=CC(=C4)Cl)C(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)
![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B303151.png)
![4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B303152.png)

![5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid](/img/structure/B303157.png)
![3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
![5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B303161.png)
![5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B303163.png)


![2-PHENYL-N-{3-[3-(2-PHENYLACETAMIDO)BENZENESULFONYL]PHENYL}ACETAMIDE](/img/structure/B303169.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)
